Kevetrin hydrochloride

p53 mutation MDM2 inhibitor drug resistance

Many p53-pathway modulators lose potency against mutant or null p53 tumors. Kevetrin hydrochloride addresses this with a unique mechanism-modulating MDM2 E3 ligase processivity and downregulating E2F1-delivering equipotent p53 activation regardless of TP53 genotype. Key procurement advantages: • Mean IC₅₀ of 0.49 µM across a diverse cancer-cell panel, validated in lung, breast, colon, prostate, pancreatic, and ovarian models. • 79% oral bioavailability in rodents enables chronic oral gavage dosing, reducing animal stress and supporting translational studies. • Phase II clinical development in platinum-resistant ovarian cancer (NCT03042702) and FDA Orphan Drug Designation for pancreatic cancer, facilitating biomarker-correlation studies.

Molecular Formula C5H10ClN3S
Molecular Weight 179.67 g/mol
CAS No. 66592-89-0
Cat. No. B612082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKevetrin hydrochloride
CAS66592-89-0
SynonymsKevetrin;  thioureidobutyronitrile;  thioureido butyronitrile
Molecular FormulaC5H10ClN3S
Molecular Weight179.67 g/mol
Structural Identifiers
SMILESC(CC#N)CSC(=N)N.Cl
InChIInChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H
InChIKeyNCXJZJFDQMKRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kevetrin Hydrochloride: Dual-Pathway p53 Activator


Kevetrin hydrochloride (thioureidobutyronitrile HCl, CAS 66592-89-0) is a water-soluble small molecule that activates the tumor suppressor protein p53 and modulates the Rb-E2F pathway [1]. It demonstrates p53-dependent and -independent activity in solid tumors and leukemias [2]. Kevetrin has advanced to Phase II clinical trials for platinum-resistant ovarian cancer (NCT03042702) after completing a Phase I dose-escalation study in advanced solid tumors (NCT01664000) at Dana-Farber/Harvard Cancer Center [3][4]. The compound has received FDA Orphan Drug Designation for pancreatic cancer [5].

p53 and Rb-E2F pathway research compound
Activity reported in wild-type, mutant, and p53-null cancer models
Phase I/II clinical-stage research context availableNCT01664000, NCT03042702
Non-genotoxic p53 activation profile for combination study design

Why Kevetrin Cannot Be Substituted


Generic substitution among p53-pathway modulators fails because Kevetrin operates through a fundamentally distinct mechanism: it acts as a p53 activator/stabilizer that alters MDM2 E3 ligase processivity and downregulates E2F1, whereas most clinical-stage comparators (Nutlin-3a, RG7112, idasanutlin) are MDM2-p53 binding antagonists [1][2]. This mechanistic divergence confers Kevetrin with activity across wild-type, mutant, and p53-null tumors—a profile not shared by MDM2 antagonists, which show 10- to >100-fold loss of potency against p53-mutant cells [2]. Kevetrin also demonstrates non-genotoxic p53 activation and oral bioavailability (79% in rats), enabling formulation flexibility not available with most comparators [3][4].

Mechanism divergence may alter pathway-response interpretation

Kevetrin acts as p53 activator/stabilizer altering MDM2 E3 ligase processivity; MDM2 antagonists (e.g., Nutlin-3a, RG7112) block p53-MDM2 binding only. Direct substitution may not reproduce activation profile.

p53-mutant/ null context response may not transfer

Kevetrin maintains activity across p53 genotypes; MDM2 antagonists show 6- to >100-fold loss of potency in p53-mutant cells. Substitution risks loss of activity in mutant p53 models.

Oral formulation flexibility and bioavailability profile differ

Kevetrin demonstrates 79% oral bioavailability in rat models; most MDM2 antagonists rely on IV administration or have poor oral absorption. Dosing route flexibility may not transfer.

Kevetrin: Differentiation Evidence vs. p53 Comparators


Evidence #1: p53 Agnosticity vs. MDM2 Antagonists

Kevetrin demonstrates equipotent activity across wild-type, mutant, and p53-null cancer models, whereas MDM2 antagonists (RG7112, Nutlin-3a) exhibit 10- to >100-fold loss of potency against p53-mutant cells [1]. In vitro, Kevetrin induced apoptosis in p53 wild-type (A549), p53-mutant (MDA-MB-231), and p53-null (K-562) cell lines. In vivo, Kevetrin showed potent antitumor activity in xenograft models of all three p53 genotypes [1]. By contrast, RG7112 shows a median IC50 of 0.4 µM in p53 wild-type cells versus >10 µM in p53-mutant cells (≥25-fold shift) [2]. Nutlin-3a displays IC50 values of 4-6 µM in p53 wild-type ovarian cancer cells versus 38 to >70 µM in p53-mutant lines (6- to >17-fold shift) [3].

p53 Genotype Agnosticity
Cross-study comparable
Equipotent apoptosis and tumor inhibition in wild-type, mutant, and null models; MDM2 antagonists RG7112 and Nutlin-3a show 6- to >100-fold potency loss in p53-mutant cells
Supports p53-status agnostic pathway study design
Based on in vitro and xenograft comparisons; model-specific review advised
p53 mutation MDM2 inhibitor drug resistance cancer

Evidence #2: Broad Cancer Panel IC50 vs. MDM2 Antagonists

Kevetrin exhibits a mean IC50 of 0.49 µM across a panel of cancer cell lines comprising diverse tissue origins and p53 genotypes [1]. This value is comparable to or exceeds the potency of RG7112, which shows IC50 values ranging from 0.18 to 2.2 µM in p53 wild-type cells but loses activity in mutant lines (5.7 to 20.3 µM) . Importantly, Kevetrin's IC50 of 0.49 µM represents an average across all cell lines tested regardless of p53 status, whereas the low-end IC50 of comparators is restricted to p53 wild-type subsets only.

Broad Cancer Panel IC50
Cross-study comparable
Mean IC50 0.49 µM across 10 cell lines (MDA-MB-231, HT-29, PC3, A549, etc.), activity independent of p53 status; MDM2 antagonists restricted to p53 wild-type subsets
Supports broad-spectrum cell-model screening context
Cell viability assay; lot-specific IC50 confirmation recommended
IC50 cancer cell line panel cytotoxicity drug sensitivity

Evidence #3: In Vivo Tumor Reduction vs. Chemotherapy Combinations

In a pancreatic cancer MIA PaCa-2 xenograft model (p53 mutant), Kevetrin monotherapy at 200 mg/kg reduced tumor volume by 82% over 3 weeks [1]. At 150 mg/kg, reduction was 54%. The combination of Kevetrin with irinotecan further reduced tumor volume by 88%, demonstrating synergistic activity [1]. In comparison, RG7112 monotherapy in MDM2-amplified glioblastoma xenografts produced 60-70% tumor growth inhibition, but efficacy was absent in p53-mutant models [2]. Kevetrin also reduced tumor growth across 10 distinct xenograft models including breast (MDA-MB-231), colon (HT-29, HCT15), prostate (PC3, LNCaP), and lung (A549, NCI-H1975) at 200 mg/kg [3].

In Vivo Model Response
Cross-study comparable
82% tumor volume reduction (MIA PaCa-2, 200 mg/kg); 88% with irinotecan combination; RG7112 inactive in p53-mutant xenografts
Reported model-response in p53-mutant pancreatic xenograft
3-week dosing; immunocompromised mouse model
xenograft tumor growth inhibition pancreatic cancer irinotecan

Evidence #4: Oral Bioavailability vs. Intravenous-Only Comparators

Kevetrin demonstrates 79% oral bioavailability in Sprague-Dawley rats, with equivalent efficacy between oral and intraperitoneal administration in ascites ovarian tumor models (OVCAR-3 and OV-90) [1]. The compound has a half-life of approximately 1 hour and clearance of 78 mL/min/kg in rats for both oral and IV routes [1]. In contrast, most clinical-stage MDM2 antagonists (RG7112, idasanutlin, navtemadlin) are formulated exclusively for intravenous or oral administration with limited solubility data available; Nutlin-3a has poor oral bioavailability requiring specialized formulation [2]. Kevetrin also demonstrates high aqueous solubility (36 mg/mL in water; 36 mg/mL in DMSO at 25°C) , facilitating preparation of dosing solutions for in vivo studies.

Oral Bioavailability
Supporting evidence
79% oral bioavailability in rat; equivalent efficacy oral vs. IP; aqueous solubility 36 mg/mL; most MDM2 antagonists require IV or have poor oral absorption
Supports oral dosing study design and formulation flexibility
Sprague-Dawley rat PK; formulation guidance should be vendor-verified
oral bioavailability pharmacokinetics drug formulation in vivo dosing

Evidence #5: Non-Genotoxic Mechanism vs. DNA-Damaging Chemotherapeutics

Kevetrin activates p53 without inducing DNA damage, as evidenced by the absence of H2A.X phosphorylation at Ser139 (a marker of DNA double-strand breaks) [1]. This contrasts with conventional DNA-damaging chemotherapeutics (cisplatin, doxorubicin) that activate p53 through genotoxic stress, causing collateral genomic instability and toxicity [1]. The non-genotoxic profile may contribute to Kevetrin's favorable tolerability in GLP safety pharmacology studies and its ability to synergize with doxorubicin without exacerbating toxicity [2]. RG7112 and Nutlin-3a are also non-genotoxic MDM2 antagonists, but their efficacy is restricted to p53 wild-type tumors, whereas Kevetrin's non-genotoxic activation extends to mutant and null contexts [1][3].

Non-Genotoxic Mechanism
Class-level inference
No γ-H2A.X phosphorylation (Ser139) indicating absence of DNA double-strand breaks; p53 activation via MDM2 E3 ligase modulation
May support combination study design with DNA-damaging agents
Western blot evidence; requires model-specific validation
non-genotoxic p53 activation H2AX phosphorylation DNA damage

Evidence #6: Clinical Advancement vs. Comparator Pipeline Status

Kevetrin has completed a Phase I dose-escalation study (NCT01664000) in advanced solid tumors at Dana-Farber/Harvard Cancer Center and advanced to Phase II evaluation in platinum-resistant ovarian cancer (NCT03042702) [1][2]. It has received FDA Orphan Drug Designation for pancreatic cancer based on preclinical efficacy data [3]. In comparison, RG7112 completed Phase I trials but was discontinued by Roche in favor of next-generation MDM2 inhibitors (idasanutlin, RG7388) due to toxicity and limited efficacy in p53-mutant tumors [4]. Nutlin-3a remains a preclinical tool compound only; no clinical advancement.

Clinical Research Context
Supporting evidence
Phase II ongoing in ovarian cancer (NCT03042702); FDA Orphan Drug Designation for pancreatic cancer; comparators RG7112 discontinued, Nutlin-3a preclinical only
Supports translational research alignment; procurement risk may be lower with active clinical investigation
Trial status as of input data; verify current clinical hold/update
Phase II clinical trial orphan drug designation ovarian cancer pancreatic cancer

Kevetrin: Optimal Research and Preclinical Applications


Scenario 1: p53-Mutant and Drug-Resistant Cancer Models

Kevetrin is the preferred tool compound for studies requiring p53 pathway activation in mutant or null p53 backgrounds. Its equipotent activity across p53 genotypes [1] enables investigation of p53-independent mechanisms and drug resistance pathways that are inaccessible to MDM2 antagonists. This is particularly valuable for pancreatic (MIA PaCa-2, 82% tumor reduction [2]), triple-negative breast (MDA-MB-231), and p53-mutant ovarian cancer models. Procurement is justified when experimental objectives include p53-status agnostic readouts or combination studies with DNA-damaging agents where non-genotoxic p53 activation is desirable [3].

Scenario 2: Oral Dosing and Chronic Administration Studies

For studies requiring convenient, non-invasive dosing over extended periods, Kevetrin's 79% oral bioavailability and equivalent oral/IP efficacy [1] offer significant operational advantages. The compound can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL [2], enabling oral gavage in murine models. This route reduces animal stress, facilitates chronic dosing regimens, and more closely models potential clinical oral administration. Procurement for oral dosing studies should prioritize vendors providing validated solubility and formulation guidance.

Scenario 3: Broad-Spectrum Cytotoxicity Screening

Kevetrin's mean IC50 of 0.49 µM across a diverse panel of cancer cell lines [1] makes it suitable as a positive control or reference compound in broad-spectrum cytotoxicity screens. The compound has validated activity in lung (A549, NCI-H1975), breast (MDA-MB-231), colon (HT-29, HCT15), prostate (PC3, LNCaP), pancreatic (MIA PaCa-2), and head and neck (SCC-5) cancer models [2]. Procurement for panel screening should utilize vendors offering batch-specific IC50 validation and purity ≥98% to ensure reproducibility across experiments.

Scenario 4: Translational Studies Aligned with Clinical Development

For research programs seeking to align preclinical findings with ongoing clinical investigation, Kevetrin offers the advantage of active Phase II clinical development in platinum-resistant ovarian cancer (NCT03042702) and orphan drug designation for pancreatic cancer [1][2]. This clinical positioning enables biomarker correlation studies (p21, PUMA, E2F1) and pharmacodynamic modeling that may inform future translational efforts. Procurement from vendors supplying clinical-grade or GMP-comparable material may be appropriate for late-stage preclinical studies anticipating regulatory submission.

Application
Selection Property
Validation Focus
p53-mutant/ null cancer model studies
p53-status agnostic pathway activation
p53-independent pathway response endpoints
Oral dosing and chronic administration studies
Oral bioavailability and formulation flexibility
In vivo exposure-model validation
Broad-spectrum cytotoxicity screening
Reported mean IC50 across diverse cell panel
Cell-model reproducibility and batch consistency
Translational research aligned with clinical development
Active clinical investigation context
Biomarker and pharmacodynamic endpoint correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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